molecular formula C14H25BrO B13627618 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane

1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane

Katalognummer: B13627618
Molekulargewicht: 289.25 g/mol
InChI-Schlüssel: JOFJUHXEHLFKEA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane is an organic compound characterized by its unique structure, which includes a bromomethyl group, a cyclobutoxy group, and an isopropyl group attached to a cyclohexane ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane typically involves multiple stepsThe reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions, utilizing bromine or other brominating agents. The process is optimized for efficiency and cost-effectiveness, often employing continuous flow reactors and advanced purification techniques to achieve the desired product quality .

Analyse Chemischer Reaktionen

Types of Reactions: 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted cyclohexane derivatives, while oxidation and reduction can lead to the formation of alcohols, ketones, or other functionalized compounds .

Wissenschaftliche Forschungsanwendungen

1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its use in drug development.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is utilized in the production of specialty chemicals, polymers, and other industrial products .

Wirkmechanismus

The mechanism of action of 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane involves its interaction with specific molecular targets and pathways. The bromomethyl group can act as an electrophile, reacting with nucleophiles in biological systems. This interaction can lead to the modulation of various cellular processes, including enzyme activity, signal transduction, and gene expression .

Vergleich Mit ähnlichen Verbindungen

Uniqueness: 1-(Bromomethyl)-1-cyclobutoxy-4-isopropylcyclohexane is unique due to its combination of a cyclobutoxy group and an isopropyl group attached to a cyclohexane ring. This structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Eigenschaften

Molekularformel

C14H25BrO

Molekulargewicht

289.25 g/mol

IUPAC-Name

1-(bromomethyl)-1-cyclobutyloxy-4-propan-2-ylcyclohexane

InChI

InChI=1S/C14H25BrO/c1-11(2)12-6-8-14(10-15,9-7-12)16-13-4-3-5-13/h11-13H,3-10H2,1-2H3

InChI-Schlüssel

JOFJUHXEHLFKEA-UHFFFAOYSA-N

Kanonische SMILES

CC(C)C1CCC(CC1)(CBr)OC2CCC2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.